Cas no 63603-14-5 (5-Bromo-2-chloro-3-methoxy-N-methylaniline)

5-Bromo-2-chloro-3-methoxy-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 5-溴-2-氯-3-甲氧基-N-甲基苯胺
- 5-Bromo-2-chloro-3-methoxy-N-methylaniline
- 63603-14-5
-
- インチ: 1S/C8H9BrClNO/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,11H,1-2H3
- InChIKey: YVJOWCNOSPSDNM-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C(C(=C(C=1[H])N([H])C([H])([H])[H])Cl)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 248.95560g/mol
- どういたいしつりょう: 248.95560g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 3.2
5-Bromo-2-chloro-3-methoxy-N-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD8497647-1g |
5-Bromo-2-chloro-3-methoxy-N-methylaniline |
63603-14-5 | 95+% | 1g |
RMB 2772.00 | 2025-02-21 | |
Crysdot LLC | CD12049191-1g |
5-Bromo-2-chloro-3-methoxy-N-methylaniline |
63603-14-5 | 95+% | 1g |
$608 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739641-1g |
5-Bromo-2-chloro-3-methoxy-n-methylaniline |
63603-14-5 | 98% | 1g |
¥5145.00 | 2024-05-05 | |
Alichem | A019148506-1g |
5-Bromo-2-chloro-3-methoxy-N-methylaniline |
63603-14-5 | 95% | 1g |
$529.65 | 2023-09-01 |
5-Bromo-2-chloro-3-methoxy-N-methylaniline 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5-Bromo-2-chloro-3-methoxy-N-methylanilineに関する追加情報
Professional Introduction to 5-Bromo-2-chloro-3-methoxy-N-methylaniline (CAS No. 63603-14-5)
5-Bromo-2-chloro-3-methoxy-N-methylaniline, with the chemical formula C₈H₉BrClN₂O, is a significant compound in the field of pharmaceutical and agrochemical research. This aromatic amine derivative has garnered attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromo and chloro substituents, along with a methoxy group and a methylamino moiety, provides multiple sites for further functionalization, enabling the development of novel compounds with tailored properties.
The compound's unique structural configuration has positioned it as a key building block in medicinal chemistry. Researchers have leveraged its reactivity to develop inhibitors targeting various enzymatic pathways. For instance, studies have demonstrated its utility in synthesizing molecules that interact with proteins involved in cancer cell proliferation and inflammation. The bromo and chloro groups facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks.
In recent years, the exploration of 5-Bromo-2-chloro-3-methoxy-N-methylaniline has expanded into the realm of drug discovery. Its derivatives have been investigated for their potential as kinase inhibitors, particularly those targeting tyrosine kinases implicated in signal transduction pathways. The methoxy group enhances solubility and metabolic stability, making it an attractive scaffold for pharmacophore design. Furthermore, the methylamino group contributes to hydrogen bonding capabilities, which is crucial for receptor binding affinity.
Advances in computational chemistry have also played a pivotal role in optimizing the synthesis and applications of this compound. Molecular modeling studies have identified key interactions between 5-Bromo-2-chloro-3-methoxy-N-methylaniline and biological targets, providing insights into structure-activity relationships. These insights have guided the development of more potent and selective analogs, reducing off-target effects and improving therapeutic outcomes.
The agrochemical sector has not been left behind in harnessing the potential of this compound. Derivatives of 5-Bromo-2-chloro-3-methoxy-N-methylaniline have been explored as intermediates in the synthesis of herbicides and fungicides. The structural motifs present in this molecule contribute to its efficacy against various plant pathogens by interfering with essential metabolic pathways. Such applications underscore the compound's broad utility beyond pharmaceuticals.
The synthesis of 5-Bromo-2-chloro-3-methoxy-N-methylaniline itself is a testament to modern synthetic methodologies. Multi-step processes involving halogenation, methylation, and nucleophilic substitution have been refined to achieve high yields and purity. These synthetic routes often incorporate green chemistry principles, minimizing waste and utilizing catalytic systems that enhance efficiency. Such advancements align with global efforts to promote sustainable chemical manufacturing.
In conclusion, 5-Bromo-2-chloro-3-methoxy-N-methylaniline (CAS No. 63603-14-5) represents a cornerstone in the development of novel therapeutics and agrochemicals. Its structural versatility and reactivity make it indispensable in synthetic chemistry, while its biological relevance continues to drive innovation in drug discovery. As research progresses, the applications of this compound are expected to expand further, solidifying its role as a critical intermediate in modern chemical science.
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